Piperazine-1-carboximidamide sulfate

Description

Conceptual Framework and Classification within Piperazine (B1678402) Chemistry

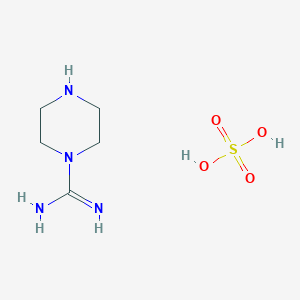

Piperazine-1-carboximidamide (B1302283) sulfate (B86663) belongs to the broad class of organic compounds known as piperazine derivatives. The core of its structure is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (positions 1 and 4). wikipedia.orgchemeurope.comnih.gov This fundamental scaffold is substituted at one of the nitrogen atoms with a carboximidamide group, also known as a guanidine (B92328) group. The full IUPAC name for the base molecule is piperazine-1-carboxamidine. The "sulfate" designation indicates that it is a salt formed with sulfuric acid.

The chemical structure of the sulfate salt of piperazine-1-carboxamidine has been elucidated through X-ray crystallography. researchgate.net The presence of the sulfate counter-ion can influence the compound's physical properties, such as its solubility and stability, which are critical parameters in research and development.

There are different salt forms available, including piperazine-1-carboximidamide sulfate with the CAS number 1052089-53-8, and a hemisulfate form, also known as bis(piperazine-1-carboximidamide) hemisulfate, with the CAS number 22365-47-5. chembuyersguide.commolbase.comscbt.com

Interactive Data Table: Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 1052089-53-8 | C₅H₁₄N₄O₄S | The primary subject of this article. chembuyersguide.commolbase.com |

| Piperazine-1-carboxamidine hemisulfate | 22365-47-5 | C₁₀H₂₆N₈O₄S | Also known as bis(piperazine-1-carboximidamide) hemisulfate. scbt.com |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | The parent heterocyclic compound. wikipedia.org |

| 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl}piperazine-1-carboximidamide | Not Available | Not Available | A derivative with studied antifungal activity. oup.com |

Historical Trajectories of Piperazine Derivatives in Organic Synthesis and Medicinal Chemistry Research

The journey of piperazine and its derivatives in the scientific realm is rich and varied. Initially, piperazine itself was introduced for medical use as a solvent for uric acid and later gained prominence as an anthelmintic agent in the 1950s for treating roundworm and pinworm infections. chemeurope.comdrugbank.com The simple piperazine core has been a foundational building block in the synthesis of a vast array of more complex molecules. organic-chemistry.org

Over the decades, the piperazine scaffold has been recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its versatile nature, allowing for substitution at its two nitrogen atoms, which can significantly modulate the pharmacological properties of the resulting derivatives. researchgate.net The development of synthetic methodologies, such as N-alkylation and N-arylation, has enabled the creation of large libraries of piperazine-containing compounds. nih.gov

Historically, piperazine derivatives have been explored for a wide range of therapeutic applications, leading to the development of numerous successful drugs. drugpolicyfacts.org Some were investigated as potential antidepressants, though some, like 1-benzylpiperazine (B3395278) (BZP), were later identified as having abuse potential. drugpolicyfacts.org The continuous evolution of synthetic organic chemistry has provided increasingly sophisticated tools for the functionalization of the piperazine ring, further expanding its utility in drug discovery. organic-chemistry.org

Contemporary Significance of this compound in Academic Investigations

While specific research on this compound is not extensively documented in publicly available literature, significant academic investigations have focused on the broader class of piperazine-1-carboxamidine derivatives. These studies highlight the potential of this chemical scaffold in the field of medicinal chemistry, particularly in the development of novel antifungal agents.

A notable area of research involves the fungicidal activity of piperazine-1-carboxamidine analogues. Studies have shown that certain derivatives exhibit potent activity against pathogenic fungi like Candida albicans. nih.govresearchgate.net The mechanism of this antifungal action has been linked to the induction of endogenous reactive oxygen species (ROS) accumulation within the fungal cells. oup.comnih.gov This accumulation of ROS can lead to mitochondrial dysfunction and ultimately trigger apoptotic cell death in yeast. oup.com

For instance, a specific derivative, 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl}piperazine-1-carboximidamide, has been studied for its ability to induce caspase-dependent apoptosis in yeast. oup.com Structure-activity relationship (SAR) studies have also been conducted on a library of piperazine-1-carboxamidine analogues. These studies revealed that substitutions on the phenyl group at specific positions with large atoms or side chains resulted in a high capacity for ROS accumulation and, consequently, high fungicidal activity. nih.gov

These findings underscore the contemporary significance of the piperazine-1-carboxamidine scaffold as a promising starting point for the design and synthesis of new antifungal drugs. The sulfate form of these compounds, such as this compound, likely plays a role in enhancing their solubility and suitability for biological testing.

Overview of Research Objectives and Scope for this compound

The primary research objective surrounding this compound and its derivatives appears to be the exploration of their therapeutic potential. Based on the current body of research, the main focus is on the development of novel antimicrobial agents, particularly antifungals. nih.govresearchgate.net

The scope of this research encompasses several key areas:

Synthesis and Chemical Modification: The development of efficient synthetic routes to produce Piperazine-1-carboximidamide and its analogues is a fundamental aspect. This includes the exploration of various substitution patterns on the piperazine ring and the carboximidamide group to create a diverse library of compounds for screening. nih.gov

Biological Activity Screening: A significant part of the research involves screening these compounds for their biological activities against a range of pathogens. The primary focus has been on antifungal activity, but the broad pharmacological potential of piperazine derivatives suggests that other therapeutic areas could also be explored. nih.govjchps.com

Mechanism of Action Studies: Understanding how these compounds exert their biological effects is a crucial research objective. For the antifungal piperazine-1-carboxamidine derivatives, studies have delved into their ability to induce ROS and apoptosis, providing valuable insights into their molecular mechanisms. oup.com

Structure-Activity Relationship (SAR) Analysis: Establishing a clear relationship between the chemical structure of these derivatives and their biological activity is essential for rational drug design. SAR studies help in identifying the key structural features required for optimal potency and selectivity. nih.gov

Future research in this area will likely continue to build on these objectives, with the aim of identifying lead compounds that could be further developed into clinically useful drugs.

Properties

IUPAC Name |

piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.H2O4S/c6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKWLTVZFDPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22365-47-5, 1052089-53-8 | |

| Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |

| Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1-Piperazinecarboximidamide, sulfate (1:1) | |

| Record name | 1-Piperazinecarboximidamide, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052089-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052089-53-8 | |

| Record name | piperazine-1-carboximidamide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Piperazine 1 Carboximidamide Sulfate and Its Analogues

Strategies for the De Novo Synthesis of the Piperazine-1-carboximidamide (B1302283) Core Structure

The creation of the piperazine-1-carboximidamide core relies on precise chemical strategies to ensure efficient and high-purity production. This involves careful selection of starting materials, optimization of reaction parameters, and robust purification methods.

Selection of Precursors and Optimization of Reactant Stoichiometry

The synthesis of the piperazine-1-carboximidamide core typically involves the guanylation of a piperazine (B1678402) derivative. A common and effective strategy is the reaction of piperazine with a guanylating agent such as cyanamide (B42294) under controlled conditions. smolecule.com This reaction proceeds via the nucleophilic addition of a piperazine nitrogen to the electrophilic carbon of cyanamide. smolecule.com

To achieve selective reaction at one nitrogen atom, a mono-protected piperazine, such as 1-Boc-piperazine, is often used as a precursor. This protecting group can be removed in a later step. For the guanylation step, reagents like 1H-pyrazole-1-carboxamidine hydrochloride are frequently employed due to their favorable reactivity and solubility. ntnu.no The reaction between an amine and 1H-pyrazole-1-carboxamidine hydrochloride results in the formation of the guanylated product and 1H-pyrazole as a byproduct. ntnu.no

Reactant stoichiometry is a critical factor. An excess of piperazine can be used with an alkylating reagent to favor mono-alkylation, although this can complicate purification. researchgate.net Alternatively, using a protecting group strategy, such as with N-Boc-piperazine, allows for more controlled reactions. mdpi.com The stoichiometry is carefully optimized to maximize the yield of the desired monosubstituted product while minimizing the formation of disubstituted byproducts.

| Precursor Class | Specific Example(s) | Role in Synthesis |

| Piperazine Source | Piperazine, 1-Boc-piperazine | Forms the core heterocyclic ring structure. smolecule.commdpi.com |

| Guanylating Agent | Cyanamide, 1H-pyrazole-1-carboxamidine hydrochloride | Reacts with the piperazine nitrogen to form the carboximidamide (guanidine) group. smolecule.comntnu.no |

| Protecting Group | tert-butyloxycarbonyl (Boc) | Temporarily blocks one piperazine nitrogen to ensure mono-substitution. mdpi.com |

Reaction Conditions and Parameter Optimization (e.g., temperature, solvents, catalysts)

The efficiency of the synthesis is highly dependent on the chosen reaction conditions. Aprotic polar solvents like acetonitrile (B52724) are often favored as they provide excellent solvation for the charged intermediates, leading to high yields (80-95%) and purities (92-98%). smolecule.com Other solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are also commonly used. ntnu.nosigmaaldrich.com

The reaction temperature is another key parameter. While many guanylation reactions can proceed at room temperature, heating under reflux is often employed to accelerate the reaction rate and ensure complete conversion. ntnu.nonih.gov For instance, the reaction of 1-Boc-piperazine can be stirred at elevated temperatures (e.g., 85 °C) for several hours. nih.gov

A base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), is frequently added to neutralize the hydrochloride salt of the guanylating agent and to facilitate the nucleophilic attack by the piperazine. nih.govmdpi.com However, some procedures have found that the addition of a base is not always necessary and can sometimes complicate the work-up process. ntnu.no Catalysts, such as scandium(III) triflate, have been shown to efficiently promote the guanylation of amines with cyanamide in water under mild conditions. organic-chemistry.org

| Parameter | Common Conditions | Rationale / Impact |

| Solvent | Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents stabilize charged intermediates, enhancing yield and purity. smolecule.comntnu.nosigmaaldrich.com |

| Temperature | Room Temperature to Reflux (e.g., 85 °C) | Higher temperatures increase reaction rates and drive the reaction to completion. ntnu.nonih.gov |

| Base | Triethylamine (TEA), K₂CO₃ | Neutralizes acid byproducts and facilitates the nucleophilic addition step. nih.govmdpi.com |

| Catalyst | Scandium(III) triflate (for cyanamide) | Can enable milder reaction conditions and improve efficiency. organic-chemistry.org |

Isolation and Purification Protocols for Synthetic Intermediates and Final Product

After the reaction is complete, a systematic isolation and purification process is essential. The first step typically involves removing the reaction solvent under reduced pressure using a rotary evaporator. youtube.com The resulting crude product may then be subjected to a liquid-liquid extraction to remove unwanted byproducts.

For non-crystalline products or to separate closely related impurities, flash column chromatography is a standard purification technique. sigmaaldrich.com A silica (B1680970) gel column is often used with a solvent gradient, for example, a mixture of ethyl acetate, methanol, and aqueous ammonia, to elute the desired compound. nih.gov

The final product is often converted to a salt, such as the sulfate (B86663) salt, to improve its stability and handling properties. This can be achieved by treating the purified piperazine-1-carboximidamide base with sulfuric acid. researchgate.net In some cases, purification is achieved through recrystallization from a suitable solvent like isopropyl alcohol, which can yield the pure product as a crystalline solid. mdpi.com The purity of the final compound is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Derivatization and Functionalization Approaches of Piperazine-1-carboximidamide Sulfate

The piperazine-1-carboximidamide scaffold is a versatile platform for creating a library of analogues. Modifications can be strategically made at the piperazine nitrogen atoms or the carboximidamide moiety to fine-tune the compound's properties.

Modifications at the Piperazine Nitrogen Atoms

The secondary amine at the N-4 position of the piperazine ring is a primary site for introducing structural diversity. nih.gov Common synthetic methods to achieve this include:

N-Alkylation: This can be accomplished through nucleophilic substitution with alkyl halides or via reductive amination with aldehydes. smolecule.commdpi.com Reductive amination, using a reducing agent like sodium triacetoxyborohydride, is often preferred as it avoids the formation of quaternary ammonium (B1175870) salts. mdpi.com

N-Arylation: The attachment of aryl or heteroaryl groups is typically achieved using palladium-catalyzed Buchwald–Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com These methods are fundamental in medicinal chemistry for creating complex molecular architectures.

Acylation: Reaction with acyl halides or acid anhydrides introduces an amide linkage, allowing for the incorporation of a wide array of functional groups onto the piperazine ring. smolecule.com

These modifications allow for systematic variation of the molecule's steric and electronic properties. nih.gov

Substitutions on the Carboximidamide Moiety

The carboximidamide (guanidine) group itself can also be functionalized. While direct modification of the final product is challenging, a common strategy is to use a pre-functionalized guanylating agent during the synthesis. researchgate.net For example, instead of a simple guanylating agent, one can use a substituted N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or a derivative of S-methylisothiourea to introduce alkyl or acyl groups onto the terminal nitrogens of the guanidine (B92328). researchgate.net

Exploration of Stereoselective Synthetic Routes for Analogues

The development of stereoselective synthetic methods is paramount for producing analogues of this compound with specific three-dimensional arrangements, which can be critical for their intended applications. Research has primarily focused on introducing chirality to the piperazine ring, as the carboximidamide group itself is achiral.

A notable strategy involves the diastereoselective intramolecular hydroamination of substrates derived from amino acids. This method allows for the creation of 2,6-disubstituted piperazines with a high degree of stereocontrol. The process begins with the synthesis of the necessary hydroamination substrates, which can be achieved in excellent yields through the nucleophilic displacement of cyclic sulfamidates. This modular approach is versatile, tolerating a variety of alkyl and aryl substituents at the 2-position of the piperazine ring. organic-chemistry.org

Another powerful technique for achieving stereoselectivity is the direct α-C–H lithiation of N-Boc protected piperazines. mdpi.com This method enables the introduction of functional groups at a specific carbon atom adjacent to a nitrogen, with the potential for high diastereoselectivity, especially when guided by appropriate directing groups on the piperazine scaffold. mdpi.com

Photoredox catalysis has also emerged as a tool for creating functionalized piperazines. While not always inherently stereoselective, it can be combined with chiral catalysts or auxiliaries to guide the stereochemical outcome of C-H functionalization reactions, offering a pathway to chiral analogues. mdpi.comresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is an area of active development, aiming to reduce the environmental impact of its production. Key areas of focus include the use of sustainable solvents and the development of environmentally benign catalysts. researchgate.net

Development of Sustainable Solvent Systems

Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, significant effort has been directed towards finding greener alternatives for the synthesis of both the piperazine core and the guanidine functional group.

Water has proven to be a highly effective solvent for certain synthetic steps, particularly for the guanylation of amines. organic-chemistry.org The use of water is advantageous as it is non-toxic, non-flammable, and readily available. For instance, the efficient guanylation of various amines with cyanamide can be achieved in water using specific catalysts, a method particularly useful for substrates that are only soluble in aqueous media. organic-chemistry.org

Other sustainable solvents like ethanol (B145695) and acetic acid have also been employed successfully. nih.gov In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent waste. Ytterbium triflate, for example, can catalyze the addition of amines to carbodiimides efficiently without any solvent. organic-chemistry.org The use of piperazine itself as a solvent in certain reactions, such as Pd-catalyzed aryl aminations, presents an eco-friendly and cost-effective strategy. organic-chemistry.org Research has also shown that microwave irradiation in solvent systems like acetonitrile (ACN) or mixtures such as ACN/dichloromethane can lead to high yields in significantly reduced reaction times. researchgate.net

Table 1: Comparison of Solvent Systems in the Petasis Reaction for Piperazine Analogue Synthesis researchgate.net

| Solvent System | Energy Source | Yield (%) |

| Acetonitrile (ACN) | Microwave | >95 |

| ACN / Dichloromethane | Microwave | 98 |

| Various Polar Protic/Aprotic | Sonication | 76-98 |

| Various Polar Protic/Aprotic | Trituration | 76-82 |

Catalyst Development for Environmentally Benign Synthesis

Catalyst design is a cornerstone of green synthesis, focusing on replacing hazardous reagents and improving reaction efficiency.

For Guanylation: The move away from toxic heavy-metal reagents like mercury(II) chloride has been a significant advance. Modern methods employ catalysts such as scandium(III) triflate or lanthanide amides, which are highly efficient for the guanylation of amines under mild conditions. organic-chemistry.org Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide another operationally simple route to guanidines. organic-chemistry.org Furthermore, visible-light photoredox catalysis using Ru(bpy)3Cl2 allows for the conversion of thioureas to guanidines at room temperature in benign solvents like water and ethanol. organic-chemistry.org

For Piperazine Synthesis: Photoredox catalysis is also a key green technology for piperazine synthesis, enabling C-H functionalization reactions under mild conditions. mdpi.comresearchgate.net A significant development is the use of purely organic photocatalysts, which are more sustainable than their transition-metal counterparts as they can be derived from renewable materials. mdpi.com Heterogeneous catalysts, such as metal ions supported on polymeric resins, offer the advantage of easy separation from the reaction mixture and the potential for reuse, aligning with green chemistry principles of waste reduction and atom economy. nih.govmdpi.com Sulfamic acid has also been identified as an efficient and green catalyst for synthesizing related heterocyclic structures like 1,5-benzodiazepines under solvent-free conditions, suggesting its potential applicability in piperazine chemistry. researchgate.net

Table 2: Examples of Environmentally Benign Catalysts

| Reaction Type | Catalyst | Key Advantages | Source(s) |

| Guanylation | Scandium(III) triflate | Mild conditions, proceeds in water | organic-chemistry.org |

| Guanylation | Ru(bpy)3Cl2 (Photocatalyst) | Uses visible light, ambient temperature, low-toxicity solvents | organic-chemistry.org |

| Piperazine Synthesis | Organic Photocatalysts | Sustainable, avoids transition metals | mdpi.com |

| Piperazine Synthesis | Metal ions on polymer support | Heterogeneous, reusable, simple separation | nih.govmdpi.com |

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory setting to larger-scale research production requires careful optimization of reaction conditions and processes to ensure efficiency, safety, and purity.

The choice of reagents is critical for scale-up. For instance, using N,N'-carbonyldiimidazole for N-acylation can be a good choice for large-scale synthesis. researchgate.net Managing reaction stoichiometry is also crucial; for example, when reacting piperazine, using a significant excess can help minimize the formation of undesired double-addition byproducts, although this necessitates an efficient method for removing the excess piperazine later. mdpi.com

The transition from traditional batch reactors to continuous flow systems, potentially incorporating microwave technology, represents a significant advancement for scaling up. nih.govmdpi.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and can lead to higher throughput. mdpi.com This is particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Catalyst selection and handling are also major considerations. For large-scale production, heterogeneous catalysts are highly desirable because they can be easily recovered by filtration and reused, which is both cost-effective and environmentally friendly. nih.govmdpi.com In contrast, homogeneous catalysts, such as palladium complexes used in Buchwald-Hartwig aminations, can be troublesome on a larger scale due to the difficulty of removing all traces of the metal from the final product. nih.gov This has driven the development of transition-metal-free syntheses for scale-up. nih.gov

Finally, purification of the final product must be scalable. Crystallization is often preferred over chromatographic purification for large quantities. Therefore, reaction conditions must be optimized to yield a crude product that is amenable to purification by recrystallization, often from solvents like isopropyl alcohol. mdpi.com

Advanced Analytical Method Development for Research Applications of Piperazine 1 Carboximidamide Sulfate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for Piperazine-1-carboximidamide (B1302283) sulfate (B86663), offering powerful tools for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like Piperazine-1-carboximidamide sulfate. Given the polar nature of the piperazine (B1678402) and guanidine (B92328) moieties, specific HPLC modes are more suitable.

Due to its high polarity, this compound is poorly retained on traditional reversed-phase (RP) C18 columns, often eluting at the dead time. researchgate.net To overcome this, several strategies can be employed. One approach is the use of polar-endcapped C18 columns or hydrophilic interaction liquid chromatography (HILIC) columns. biopharmaservices.com HILIC utilizes a hydrophilic stationary phase with a relatively hydrophobic mobile phase, which is effective for retaining and separating very polar compounds. biopharmaservices.com Another effective strategy is derivatization. Since this compound lacks a strong chromophore for UV detection at higher wavelengths, derivatization with a UV-active agent can significantly enhance detection sensitivity. jocpr.com For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a stable, UV-active derivative, allowing for detection at lower levels. jocpr.com

Normal-phase HPLC can also be considered, where a polar stationary phase is used with a non-polar mobile phase. researchgate.netbiopharmaservices.com This mode can offer good separation for polar compounds, but often requires the use of non-aqueous mobile phases. researchgate.net

The development and validation of an HPLC method for this compound are critical to ensure its reliability and accuracy. Key validation parameters, as demonstrated in studies of similar piperazine derivatives, are outlined below. jocpr.comnih.gov

Linearity: The method's linearity is established by analyzing a series of standards at different concentrations. For piperazine derivatives, linearity is often demonstrated over a range from the limit of quantification (LOQ) to approximately 150-200% of the target analyte concentration. jocpr.comhakon-art.com A good linear relationship is indicated by a correlation coefficient (R²) of ≥ 0.999. qascf.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For trace analysis of piperazine derivatives, LODs can be in the range of a few parts per million (ppm), with LOQs typically being three times the LOD. jocpr.com For example, a validated method for piperazine in an active pharmaceutical ingredient (API) reported an LOD of 30 ppm and an LOQ of 90 ppm after derivatization. jocpr.com In other sensitive analyses, LODs and LOQs for piperazine derivatives have been reported in the low µg/mL range. scholars.direct

Accuracy and Precision: Accuracy, expressed as the percentage recovery, demonstrates how close the measured value is to the true value. Precision, measured as the relative standard deviation (%RSD), indicates the repeatability of the method. For validated methods, accuracy is often expected to be within 98-102%, and precision should have an RSD of less than 2-5%. jocpr.comhakon-art.com

Robustness: This parameter assesses the method's reliability when small, deliberate variations are made to the method parameters, such as mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain unaffected by these minor changes. jocpr.com

Interactive Table: Typical HPLC Method Validation Parameters for Piperazine Derivatives

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | qascf.com |

| LOD | 0.002 - 30 µg/mL (ppm) | jocpr.comscholars.direct |

| LOQ | 0.008 - 90 µg/mL (ppm) | jocpr.comscholars.direct |

| Accuracy (% Recovery) | 90 - 108% | scholars.direct |

| Precision (%RSD) | < 5% | jocpr.comhakon-art.com |

This compound itself is not chiral. However, if chiral derivatives are synthesized, for instance, by introducing a chiral center on the piperazine ring or in a substituent, then chiral HPLC becomes essential for separating and quantifying the enantiomers. More than half of all drugs are chiral, and often, the different enantiomers exhibit distinct pharmacological activities. shimadzu.com

The most common approach for chiral separation is the use of a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating a variety of chiral compounds, including piperazine derivatives. unl.pt The selection of the appropriate CSP and mobile phase is critical and often requires screening of different column and solvent combinations. shimadzu.com Chiral separation can be achieved in both normal-phase and reversed-phase modes, as well as with supercritical fluid chromatography (SFC), which can offer faster and more efficient separations. shimadzu.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile due to its salt nature and high polarity, GC can be employed for the analysis of volatile impurities or related substances that may be present in the sample or arise during synthesis. For instance, GC can be used to detect residual solvents or volatile starting materials.

For the analysis of non-volatile piperazine derivatives by GC, a derivatization step is necessary to increase their volatility and thermal stability. scholars.direct This often involves reacting the analyte with a derivatizing agent to replace active hydrogens with less polar groups. Following derivatization, GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for identification and quantification. scholars.directrsc.org

Interactive Table: GC-MS Method Parameters for Piperazine Derivatives

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS) | rsc.org |

| Injector Temperature | 250 °C | rsc.org |

| Oven Program | Temperature gradient (e.g., 100 to 280 °C) | rsc.org |

| Detector | Mass Spectrometer (MS) | scholars.directrsc.org |

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) | scholars.direct |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for the qualitative analysis and monitoring of chemical reactions. libretexts.org In the context of this compound, TLC can be used to track the progress of its synthesis by observing the disappearance of starting materials and the appearance of the product spot. libretexts.orgnih.gov It is also a valuable tool for preliminary purity assessment, allowing for the rapid detection of major impurities. researchgate.net

For the analysis of polar compounds like this compound, silica (B1680970) gel plates are commonly used as the stationary phase, with a polar mobile phase system. nih.gov A typical mobile phase might consist of a mixture of a polar organic solvent (like butanol or methanol), an acid (like acetic acid), and water to achieve the desired separation. nih.gov Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent, such as iodine vapor or a potassium permanganate (B83412) solution. libretexts.org

High-Performance Liquid Chromatography (HPLC)

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, making it an excellent alternative to HPLC for the analysis of this compound. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. mdpi.comastm.org

For the analysis of cationic species like the protonated form of this compound, a simple buffer system and an uncoated fused-silica capillary can be used. The separation is based on the differential migration of ions in an electric field. Indirect UV detection is often employed for analytes lacking a strong chromophore, where a UV-absorbing ion is added to the background electrolyte. researchgate.net The analyte displaces this ion, leading to a decrease in absorbance and a negative peak.

Furthermore, CE can be adapted for chiral separations by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. astm.orgojp.gov This approach has been successfully used for the simultaneous separation of chiral amphetamine and piperazine derivatives. astm.org

Interactive Table: Capillary Electrophoresis Parameters for Piperazine Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Capillary | Fused-silica | researchgate.net |

| Background Electrolyte | Phosphate buffer | astm.org |

| Chiral Selector (if applicable) | Hydroxypropyl-β-cyclodextrin (HPβCD) | astm.org |

| Detection | Indirect UV or Diode Array Detector (DAD) | astm.orgresearchgate.net |

| Voltage | 20-30 kV | astm.org |

Spectrophotometric Assays for Concentration Determination

Spectrophotometry offers a rapid, accessible, and cost-effective means for quantifying compounds. For a molecule like this compound, which lacks a strong native chromophore, concentration determination relies on derivatization or complex formation to produce a colored species that can be measured. researchgate.net Several methods developed for piperazine and its salts are applicable, with modifications, for this purpose.

One established technique involves the formation of N-nitroso derivatives through interaction with nitrous acid at an acidic pH (2.3-2.6). nih.govoup.com The resulting chromophore can be quantified using UV spectrophotometry. nih.gov Another approach is the creation of colored complexes. This can be achieved through:

Charge-Transfer Complexes: Reaction with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or iodine can form colored complexes with distinct absorbance maxima. nih.govmdpi.com For instance, the complex with DDQ in acetonitrile (B52724) produces an orange-red color. nih.gov

Ion-Pair Complexes: The basic nature of the piperazine and guanidinium (B1211019) moieties allows for the formation of stable, colored ion-pair complexes with acidic dyes such as bromophenol blue (BPB) or bromocresol green (BCG). nih.govmdpi.com These complexes are typically extracted into an organic solvent for measurement. nih.gov

These methods are highly sensitive and generally demonstrate good adherence to Beer's law within their respective concentration ranges. nih.govnih.gov

Table 1: Comparison of Spectrophotometric Methods for Piperazine Derivatives

| Method/Reagent | Principle | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|---|

| Nitrous Acid | N-nitrosation | ~239 nm | 1–15 µg/mL | nih.govoup.com |

| DDQ | Charge-Transfer | 460 nm | Not specified | nih.gov |

| Bromophenol Blue (BPB) | Ion-Pair Formation | 410 nm | Not specified | nih.gov |

| Iodine | Charge-Transfer | ~360 nm | Not specified | mdpi.com |

| Bromocresol Green (BCG) | Ion-Pair Formation | ~410 nm | Not specified | mdpi.com |

Exploration of Potential Research Applications of Piperazine 1 Carboximidamide Sulfate Pre Clinical, Conceptual

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Construction

The piperazine (B1678402) moiety is a foundational component in the synthesis of numerous complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. nih.govacs.org Its two nitrogen atoms provide reactive sites for various chemical transformations, allowing it to serve as a versatile scaffold or a linker to connect different molecular fragments. semanticscholar.orgmdpi.com Piperazine-1-carboximidamide (B1302283) sulfate (B86663), with one nitrogen functionalized by the carboximidamide group, offers the remaining secondary amine for further synthetic elaboration.

Key synthetic reactions involving the piperazine nucleus include:

N-Alkylation: The secondary amine of a mono-substituted piperazine can readily react with alkyl halides or sulfonates. This method is fundamental for attaching piperazine to other molecular structures. nih.gov

Reductive Amination: This reaction involves the condensation of the piperazine's secondary amine with an aldehyde or ketone, followed by reduction to form a new carbon-nitrogen bond. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl-nitrogen bonds, enabling the synthesis of N-arylpiperazine derivatives. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The piperazine nitrogen can act as a nucleophile, displacing a leaving group (like a halogen) from an electron-deficient aromatic or heteroaromatic ring. mdpi.com

These synthetic strategies allow for the incorporation of the piperazine-1-carboximidamide core into a wide array of larger, more complex molecules. For instance, piperazine derivatives are central to the structure of numerous kinase inhibitors used in oncology research, where the piperazine ring often serves to orient pharmacophoric groups correctly for interaction with the target protein. mdpi.com The synthesis of compounds like Ponatinib and Nintedanib involves N-alkylation steps on a piperazine core. nih.gov Similarly, the creation of complex polycyclic structures often relies on the strategic insertion of a piperazine ring, which can be built up from precursors like amino acids or constructed from components such as aniline (B41778) and bis-(2-haloethyl)amine. mdpi.comacs.org

Table 1: Key Synthetic Reactions for Modifying the Piperazine Core

| Reaction Type | Reagents/Catalysts | Bond Formed | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Sulfonates | C-N (Alkyl) | nih.gov |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | C-N (Alkyl) | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst | C-N (Aryl) | mdpi.com |

| Nucleophilic Aromatic Substitution | Electron-Deficient Arenes/Heteroarenes | C-N (Aryl) | mdpi.com |

Application in Materials Science Research

The unique properties of the guanidinium (B1211019) group and the piperazine scaffold are leveraged in materials science for creating functional polymers and supramolecular assemblies.

Polymer Chemistry: The cationic guanidinium group is a key feature in the design of advanced polymers. Guanidine-containing polymers, which can be synthesized using building blocks like piperazine-1-carboximidamide, have shown significant promise as antimicrobial agents and for gene or protein delivery. fiu.edunih.govacs.org The positively charged guanidinium side chains can interact electrostatically with negatively charged cell membranes of bacteria, leading to membrane disruption and leakage of intracellular components. acs.orgacs.org

In one approach, modified guanidine-based polymers were synthesized via condensation and cross-linking to increase molecular weight and charge density, enhancing their antimicrobial efficacy. acs.org Other research has focused on creating guanidinium-functionalized polycarbonates and methacrylamide (B166291) copolymers through controlled polymerization techniques like ring-opening polymerization (OROP) and reversible addition-fragmentation chain transfer (aRAFT). nih.govnih.gov These methods allow for precise control over the polymer architecture, yielding materials with tailored hydrophilic/hydrophobic balances that can mimic cell-penetrating peptides for intracellular delivery applications. nih.govnih.gov

Supramolecular Chemistry and Functional Materials: In the realm of functional materials, the piperazine-guanidinium structure has been used to modify nanofiltration (NF) membranes. In a notable study, guanidine (B92328) molecules were chemically bonded to the surface of a traditional piperazine-trimesoyl chloride (TMC) membrane. rsc.org This modification resulted in a guanidinium-functionalized membrane with significantly enhanced water permeability without sacrificing salt rejection. The modified membrane also exhibited excellent anti-fouling and antimicrobial properties, preventing the adhesion of bacteria and other foulants. rsc.org Another application involves the synthesis of polystyrene-supported piperazine-substituted triazoles, which act as chelating resins for extracting metal ions like Fe³⁺ and Cu²⁺ from aqueous solutions. mdpi.com

Table 2: Applications of Piperazine/Guanidine Moieties in Materials Science

| Application Area | Material Type | Function | Key Finding | Reference |

|---|---|---|---|---|

| Polymer Chemistry | Guanidinium-functionalized polymers | Antimicrobial | Disruption of bacterial membranes and leakage of intracellular contents. | acs.orgacs.org |

| Polymer Chemistry | Guanidinium-containing copolymers | Intracellular Delivery | Mimic cell-penetrating peptides to deliver therapeutic proteins. | fiu.edunih.gov |

| Materials Science | Guanidinium-functionalized NF Membranes | Water Filtration | Increased water flux and integrated anti-fouling/antimicrobial effects. | rsc.org |

Development of Chemical Probes and Research Tools for Mechanistic Biology

Piperazine-1-carboximidamide and its derivatives are valuable tools for investigating biological pathways and mechanisms. The guanidinium group can mimic the side chain of arginine, allowing these molecules to interact with enzymes and receptors that recognize arginine residues.

A prime example is the use of piperazine-1-carboximidamide as a selective inhibitor of agmatinase, an enzyme that metabolizes agmatine (B1664431) in the brain. researchgate.net By inhibiting this enzyme, the compound leads to an increase in brain agmatine concentration, providing a chemical tool to study the neuroprotective roles of agmatine in models of hypoxic-ischemic brain injury. researchgate.net

Furthermore, libraries of piperazine-1-carboximidamide analogues have been designed and screened to identify new antifungal agents. nih.gov Structure-activity relationship studies revealed that certain derivatives could induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, linking this specific mechanism to their fungicidal activity. nih.gov This provides researchers with a tool to probe ROS-dependent cell death pathways in fungi.

The piperazine scaffold is also incorporated into fluorescent probes for cellular imaging. In one study, piperazine-linked 1,8-naphthalimide (B145957) derivatives were synthesized. These compounds showed good membrane permeability and were used to visualize cell cytoplasm, making them potential candidates for developing theranostics that combine diagnostic imaging with therapeutic action. researchgate.net Similarly, piperazine-based compounds have been designed to interact electrostatically with nucleic acids, forming the basis of delivery systems for siRNA. nih.govacs.org

Design Principles for Novel Ligands and Catalysts

The structural features of piperazine-1-carboximidamide sulfate make it an attractive scaffold for designing novel ligands for metal coordination and for developing new catalysts. The two nitrogen atoms of the piperazine ring, along with the additional nitrogens of the carboximidamide group, can act as donor atoms to chelate metal ions. rsc.org

The ability of piperazine derivatives to act as versatile ligands has been demonstrated in their use for creating metal-organic frameworks (MOFs) and in catalysis. rsc.org The synthesis of polymer-supported piperazine triazoles for the purpose of metal ion extraction is a clear application of this principle. In this work, the piperazine unit acts as a chelating agent for various metal ions, including lead, copper, and iron. mdpi.com

The design of these ligands often involves modifying the piperazine core to control the coordination environment. For example, by attaching different functional groups to the second nitrogen of the piperazine ring, researchers can tune the electronic properties and steric bulk of the resulting ligand. This tunability is crucial for developing catalysts with specific activity and selectivity or for creating ligands with high affinity for a particular metal ion. The rigid conformation of the piperazine ring also helps to pre-organize the donor atoms in a favorable geometry for metal binding. semanticscholar.org

Future Directions and Emerging Research Avenues for Piperazine 1 Carboximidamide Sulfate

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

AI algorithms can be employed to screen vast virtual libraries of compounds to identify novel molecules with desired biological activities. nih.gov For a compound like Piperazine-1-carboximidamide (B1302283) sulfate (B86663), ML models could be trained on existing data from other piperazine-containing compounds to predict structure-activity relationships (SAR). nih.gov These models can identify key structural motifs that contribute to efficacy and selectivity, guiding the design of new derivatives. Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even propose entirely new molecular structures with optimized properties. mdpi.com

The application of AI extends to predicting pharmacokinetic and pharmacodynamic profiles, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. nih.gov This in silico analysis can significantly reduce the time and cost associated with traditional screening methods. nih.gov

Table 1: Illustrative AI/ML Approaches for Piperazine (B1678402) Derivative Discovery

| AI/ML Technique | Application in Drug Discovery | Potential for Piperazine-1-carboximidamide Sulfate |

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds. | Predicting the biological activity of new derivatives. mdpi.com |

| Recurrent Neural Networks (RNN) | Analysis of sequential data like chemical structures. | Generating novel piperazine-based scaffolds. nih.gov |

| Deep Neural Networks (DNN) | Prediction of 3D protein structures (e.g., AlphaFold). | Elucidating potential binding interactions with target proteins. nih.gov |

Advanced Spectroscopic Techniques for Dynamic Structural Studies

A deeper understanding of the dynamic structural properties of this compound is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can provide unprecedented insights into the compound's conformational dynamics and its interactions with biological targets.

Techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the molecule in solution and to study its conformational flexibility. researchgate.net Furthermore, time-resolved spectroscopic methods, like time-resolved fluorescence or infrared spectroscopy, could be employed to monitor the real-time dynamics of the compound as it binds to a target protein. This information is invaluable for understanding the kinetics and thermodynamics of the interaction.

The application of these advanced techniques can help to build a more complete picture of how this compound functions at a molecular level, which is essential for rational drug design and optimization.

Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability

The development of novel, efficient, and sustainable synthetic routes is a key area of modern chemical research. For this compound, future synthetic strategies will likely focus on improving atom economy, reducing waste, and utilizing greener reaction conditions.

Furthermore, the principles of green chemistry, such as the use of renewable solvents, catalytic reactions, and energy-efficient processes, will be increasingly important in the synthesis of this and other related compounds. The development of such sustainable synthetic routes is not only environmentally responsible but can also lead to more cost-effective production methods.

Exploration of New Mechanistic Paradigms in Pre-clinical Models

The piperazine and carboximidamide moieties are present in a wide range of biologically active compounds, suggesting that this compound could have a variety of potential therapeutic applications. researchgate.netnih.gov Future research will undoubtedly focus on exploring new mechanistic paradigms for this compound in various pre-clinical models.

For instance, given the known role of some piperazine derivatives in targeting specific signaling pathways, future studies could investigate the effect of this compound on pathways implicated in diseases such as cancer or neurodegenerative disorders. nih.govnih.gov The study of piperazine-1-carboxamidine derivatives has shown that they can induce the accumulation of reactive oxygen species (ROS) in fungal cells, suggesting a potential antifungal mechanism. nih.gov

Pre-clinical studies using cell-based assays and animal models will be essential to identify the specific molecular targets of this compound and to elucidate its mechanism of action. This research could uncover novel therapeutic applications for the compound and provide the basis for its further development.

Table 2: Potential Mechanistic Avenues for Piperazine-Containing Compounds

| Compound Class | Investigated Mechanism | Potential Relevance for this compound |

| Piperazine-1-carboxamidine derivatives | Induction of reactive oxygen species (ROS) accumulation in Candida albicans. nih.gov | Exploration of antifungal activity. |

| Piperine-carboximidamide hybrids | Inhibition of EGFR, BRAF, and CDK2 in cancer cell lines. nih.gov | Investigation of anti-cancer properties. |

| General Piperazine derivatives | Broad spectrum of activities including antibacterial, antidepressant, and antimycobacterial. researchgate.net | Screening for a wide range of therapeutic applications. |

Q & A

Q. What are the validated synthetic routes for Piperazine-1-carboximidamide sulfate, and what reaction conditions are critical for reproducibility?

this compound can be synthesized via multi-step reactions involving functionalization of the piperazine core. Key steps include:

- Amidine formation : Reacting piperazine with cyanamide derivatives under basic conditions (e.g., NaOH in ethanol) to form the carboximidamide moiety .

- Sulfate salt formation : Acidic workup using sulfuric acid to precipitate the sulfate salt . Critical parameters include temperature control (<40°C to avoid decomposition) and stoichiometric precision for amidine coupling .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon backbone integrity. For example, characteristic peaks include δ 3.2–3.5 ppm (piperazine CH groups) and δ 7.5–8.0 ppm (exchangeable NH protons) .

- X-ray Powder Diffraction (XRPD) : Validates crystalline structure and polymorphism .

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Assess thermal stability and hydration states .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, DMSO) but insoluble in non-polar solvents (hexane, chloroform) .

- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades in acidic/alkaline conditions (pH <3 or >10) via hydrolysis of the amidine group .

Q. How can researchers assess the compound’s potential biological activity in preliminary assays?

- Enzyme inhibition assays : Test interactions with enzymes like kinases or proteases using fluorescence-based protocols .

- Receptor binding studies : Radioligand displacement assays (e.g., TAAR1 receptor binding, as seen in structurally related piperazine derivatives) .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce impurities such as N-alkylated byproducts?

- Stepwise purification : Use flash chromatography (silica gel, eluent: MeOH/CHCl gradient) to isolate intermediates.

- Catalyst selection : Employ coupling agents like HATU or DCC to minimize side reactions during amidine formation .

- Reaction monitoring : Real-time HPLC-MS to detect and quantify impurities like unreacted piperazine or over-alkylated derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Dose-response re-evaluation : Test activity across a broader concentration range (nM to mM) to identify non-linear effects.

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid metabolic degradation .

- Structural analogs comparison : Synthesize and test derivatives (e.g., 4-benzyl or 4-cyclopropylmethyl substitutions) to isolate pharmacophoric groups responsible for activity .

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

- pH-dependent degradation : At physiological pH (7.4), the sulfate salt hydrolyzes slowly (t ≈ 72 hrs). Lyophilized formulations in citrate buffer (pH 5.0) enhance shelf life .

- Encapsulation : Use liposomal or PEGylated carriers to protect the amidine group from enzymatic cleavage in vivo .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Simulate binding to targets like TAAR1 using AutoDock Vina, focusing on hydrogen bonding with the amidine group and piperazine ring flexibility .

- QSAR modeling : Train models on analogs’ logP, polar surface area, and IC data to predict bioactivity .

Q. How can researchers address spectral overlaps in NMR characterization (e.g., amidine NH vs. solvent peaks)?

- Deuterium exchange : Add DO to confirm exchangeable protons .

- 2D NMR techniques : HSQC and HMBC correlate NH protons with adjacent carbons, resolving ambiguities .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.